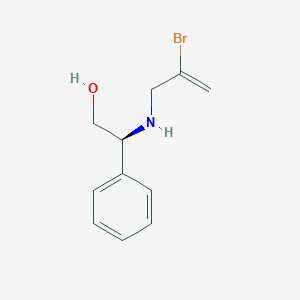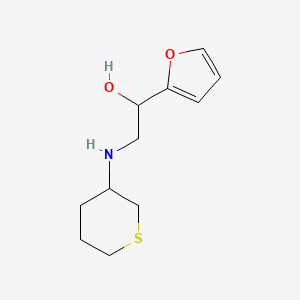![molecular formula C15H22N4S2 B7648690 N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine, also known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
科学的研究の応用
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential as a treatment for neurological disorders, such as Parkinson's disease.
作用機序
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer growth. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine has several advantages for lab experiments, including its ability to inhibit COX-2 and LOX activity, as well as its anti-inflammatory and anti-cancer properties. However, this compound also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine. One area of research is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of this compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand this compound's mechanism of action and potential therapeutic applications.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in animal models, but further research is needed to fully understand its potential as a therapeutic agent.
合成法
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine can be synthesized through a multi-step process that involves the reaction of 3-mercaptopropylamine with 3-bromo-1-(1,2,4)triazolopyridine, followed by the reaction with methyl iodide. The resulting compound is then reacted with thian-3-amine to produce this compound.
特性
IUPAC Name |
N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S2/c1-20-10-7-13(16-12-5-4-9-21-11-12)15-18-17-14-6-2-3-8-19(14)15/h2-3,6,8,12-13,16H,4-5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWQYFDAKLOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NN=C2N1C=CC=C2)NC3CCCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dioxolan-2-ylmethyl)-1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine](/img/structure/B7648608.png)


![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648656.png)
![N-[[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7648667.png)
![N-[2-fluoro-5-(tetrazol-1-yl)phenyl]-2-(1-pyridin-4-ylethylamino)acetamide](/img/structure/B7648674.png)
![(2R)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7648681.png)
![4-chloro-3-(methylsulfinylmethyl)-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B7648688.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648689.png)
![3-[1-[4-(3-Fluorophenyl)butan-2-yl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7648694.png)
![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)


![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)